methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sophisticated organic compound with intricate structures that blend multiple functional groups. Due to its unique composition, it garners interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process, where each step requires precise control of conditions to ensure the desired product. Key reaction stages include:
Starting materials: The process typically begins with commercially available thiophene-2-carboxylic acid.
Functionalization: Introduction of the sulfonamide and pyrrolopyridinone groups is achieved through sequential coupling reactions.
Methoxylation: The final esterification step involves methanol and acid catalysts to form the methyl ester.
Industrial Production Methods: In an industrial setting, large-scale synthesis mirrors laboratory methods but incorporates optimizations for yield and cost-efficiency. This often involves:
Batch reactors: Ensuring precise temperature and pressure control.
Flow chemistry: To streamline the process, increase safety, and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Due to the presence of thiophene, it can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at its sulfonamide group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Reagents like bromine for electrophilic bromination.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Sulfonamide reductions to amines.
Substitution: Halogenated thiophenes and further derivatives depending on the substituent.
Scientific Research Applications
In Chemistry: Used as a building block in the synthesis of complex molecules and novel materials.
In Biology: Studies suggest potential as a bioactive compound due to its structural similarity to natural products.
In Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
In Industry:
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets. These might include:
Enzyme inhibition: The sulfonamide group often mimics natural substrates, inhibiting specific enzymes.
Receptor binding: The pyrrolopyridinone structure allows for interaction with biological receptors.
Comparison with Similar Compounds
Thiophene-2-carboxylates
Pyrrolopyridinones
Sulfonamides
Uniqueness:
The integration of these distinct groups within a single molecule.
Enhanced reactivity and versatility compared to simpler analogs.
Conclusion
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant scientific interest due to its complex structure and multifaceted applications. Its synthesis, reactivity, and potential in various fields underscore the importance of ongoing research in understanding and harnessing its properties.
Properties
IUPAC Name |
methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZOGCQHVGYZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.